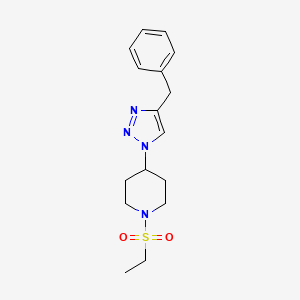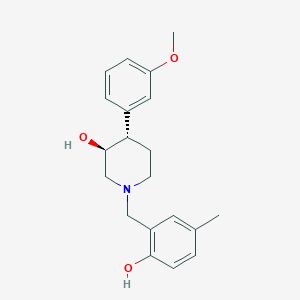![molecular formula C18H24N4O2S B3816525 4-Ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B3816525.png)
4-Ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine
Overview
Description
4-Ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine is a synthetic organic compound belonging to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.
Attachment of the Methylsulfonylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective and anti-inflammatory agent.
Biological Research: The compound’s ability to interact with specific molecular targets, such as ATF4 and NF-kB proteins, makes it a valuable tool for studying cellular pathways involved in inflammation and apoptosis.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: The compound inhibits endoplasmic reticulum (ER) stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.
Anti-inflammatory Pathway: It inhibits the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines like TNF-α.
Acetylcholinesterase Inhibition: The compound acts as a mixed-type inhibitor of acetylcholinesterase, combining competitive and non-competitive inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also an acetylcholinesterase inhibitor and has been studied for its potential in treating Alzheimer’s disease.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-inflammatory properties similar to 4-Ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine.
Uniqueness
This compound stands out due to its dual role as a neuroprotective agent and an acetylcholinesterase inhibitor. Its ability to inhibit both ER stress and the NF-kB pathway, along with its mixed-type inhibition of acetylcholinesterase, makes it a unique and versatile compound for therapeutic research.
Properties
IUPAC Name |
4-ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-3-16-12-18(20-14-19-16)22-10-8-21(9-11-22)13-15-4-6-17(7-5-15)25(2,23)24/h4-7,12,14H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPXXLITJUXJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(dimethylamino)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B3816446.png)
![8-[3-(cyclopentyloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3816452.png)
![(3aS*,5S*,9aS*)-5-(6-methoxy-2H-chromen-3-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3816455.png)

![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B3816464.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-butenamide](/img/structure/B3816467.png)

![1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B3816475.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3816483.png)
![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B3816496.png)
![ethyl 4-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B3816516.png)
![N-{[1-(1-adamantylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B3816532.png)
![(1H-benzimidazol-2-ylmethyl)methyl({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B3816545.png)
